3-Cyclopentyl-3-methyloxirane-2-carbonitrile
Description
3-Cyclopentyl-3-methyloxirane-2-carbonitrile is a substituted epoxide containing a cyclopentyl group, a methyl group, and a nitrile moiety. The compound’s reactivity is influenced by the strained oxirane ring and electron-withdrawing nitrile group, which may facilitate nucleophilic ring-opening reactions.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-cyclopentyl-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-9(8(6-10)11-9)7-4-2-3-5-7/h7-8H,2-5H2,1H3 |
InChI Key |
PZKPWLGIWYZBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-3-methyloxirane-2-carbonitrile typically involves the reaction of cyclopentylmethyl ketone with a suitable nitrile source under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. Common reagents used in this synthesis include sodium hydride (NaH) and acetonitrile (CH₃CN).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Primary amines.
Substitution: Substituted oxirane compounds with various functional groups.
Scientific Research Applications
3-Cyclopentyl-3-methyloxirane-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of 3-Cyclopentyl-3-methyloxirane-2-carbonitrile with its analog, 3-Methyl-3-p-tolyl-oxirane-2-carbonitrile:
*Derived by replacing the p-tolyl group (C₇H₇) in the analog with a cyclopentyl group (C₅H₉).
Substituent Effects on Reactivity and Stability
- Cyclopentyl vs. p-Tolyl: The cyclopentyl group is a saturated, non-aromatic substituent, likely imparting greater steric hindrance compared to the planar p-tolyl group. This may reduce reaction rates in nucleophilic attacks on the epoxide ring . Conversely, the electron-donating methyl group on the p-tolyl moiety could stabilize intermediates in synthesis pathways, contributing to the reported 58.0% yield for the analog .
- Nitrile Group : Both compounds feature a nitrile group at position 2, which polarizes the epoxide ring, enhancing electrophilicity. This property is critical for reactions with amines or thiols in drug discovery applications.
Biological Activity
3-Cyclopentyl-3-methyloxirane-2-carbonitrile is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 155.20 g/mol. The compound features a cyclopentyl group and an oxirane (epoxide) structure, which contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The oxirane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify target proteins or nucleic acids.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation or cancer progression.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
- Anticancer Properties: Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammatory markers in vitro, indicating possible therapeutic applications in chronic inflammatory diseases.
- Neuroprotective Activity: Some studies have explored its neuroprotective effects, particularly in models of neurodegenerative diseases, suggesting it may help mitigate neuronal damage.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study 1: A study investigated the anticancer effects of the compound on breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.
- Case Study 2: Another research focused on its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by over 50% at a concentration of 5 µM.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
